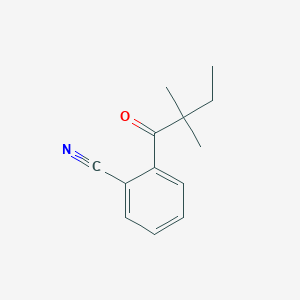

2'-Cyano-2,2-dimethylbutyrophenone

Description

BenchChem offers high-quality 2'-Cyano-2,2-dimethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Cyano-2,2-dimethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylbutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVNXUHHGVNJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642422 | |

| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-10-1 | |

| Record name | 2-(2,2-Dimethyl-1-oxobutyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Cyano-2,2-dimethylbutyrophenone: A Strategic Building Block for Sterically Congested Heterocycles

Topic: 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) represents a specialized class of ortho-functionalized aromatic ketones utilized primarily as a high-value intermediate in the synthesis of complex pharmaceutical ingredients (APIs). Its structure combines two critical features for medicinal chemistry: a reactive ortho-cyano group (serving as a latent nitrogen source or electrophilic trap) and a sterically demanding 2,2-dimethylbutyryl chain (providing lipophilicity and metabolic resistance).

This guide dissects the physicochemical profile, synthetic utility, and handling protocols of this compound, positioning it as a key scaffold for developing 4-substituted quinazolines , isoquinolines , and indoles often found in antiviral and CNS-active drug candidates.

Physicochemical Profile & Technical Specifications

The presence of the gem-dimethyl group alpha to the carbonyl creates a "neopentyl-like" steric environment, significantly influencing the molecule's reactivity and solubility profile.

Table 1: Core Technical Data

| Property | Specification |

| CAS Number | 898765-10-1 |

| IUPAC Name | 2-(2,2-dimethylbutanoyl)benzonitrile |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point (Predicted) | 310–315 °C (at 760 mmHg) |

| Density (Predicted) | 1.05 ± 0.06 g/cm³ |

| LogP (Predicted) | 3.42 (High Lipophilicity) |

| pKa | N/A (No ionizable protons in physiological range) |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water |

Structural Analysis & Reactivity

-

Steric Shielding: The tert-amyl-like chain (2,2-dimethylpropyl) shields the carbonyl carbon from nucleophilic attack, requiring forcing conditions (higher temperatures, activated nucleophiles) for derivatization.

-

Electronic Effects: The ortho-cyano group is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating the carbonyl towards reduction or nucleophilic addition (via the "ortho-effect").

-

Cyclization Potential: The proximity of the nitrile (CN) and the ketone (C=O) allows for rapid condensation reactions to form 5- and 6-membered heterocycles.

Synthetic Routes & Manufacturing Logic

The synthesis of CAS 898765-10-1 is non-trivial due to the incompatibility of Grignard reagents with the nitrile group (which leads to imine/ketone mixtures). The preferred industrial route utilizes directed ortho-metallation (DoM) or transition-metal catalyzed coupling to bypass these issues.

Diagram 1: Retrosynthetic Strategy (Graphviz)

Caption: Synthetic pathway prioritizing chemoselectivity to prevent nitrile over-addition.

Detailed Synthetic Protocol (Recommended)

Method: Negishi Coupling (Palladium-Catalyzed) Rationale: This method avoids the direct use of highly reactive organolithiums that might attack the cyano group, offering higher yields and functional group tolerance.

-

Zinc Reagent Preparation: Treat 2-bromobenzonitrile with activated zinc dust in dry THF to form the organozinc reagent (2-cyanophenylzinc bromide).

-

Coupling: Add a catalytic amount of Pd(PPh₃)₄ (3-5 mol%) and 2,2-dimethylbutanoyl chloride.

-

Reaction: Stir at reflux (65°C) for 12 hours under Argon.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The steric bulk of the acyl chloride may slow the reaction; monitor via LC-MS.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1). The product elutes as a pale yellow oil.

Applications in Drug Development

The primary value of CAS 898765-10-1 lies in its ability to generate lipophilic, metabolically stable pharmacophores .

Quinazoline Synthesis (Antiviral/Oncology)

The ortho-cyano ketone motif is a direct precursor to 4-substituted quinazolines.

-

Mechanism: Reaction with ammonia or primary amines leads to the imine, which undergoes intramolecular cyclization onto the nitrile carbon.

-

Utility: This core is analogous to the scaffold found in Letermovir (CMV inhibitor) and various EGFR inhibitors. The 2,2-dimethyl group locks the conformation, potentially improving binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites).

Indole Synthesis (CNS Agents)

Reduction of the nitrile to a primary amine followed by condensation with the ketone (reductive cyclization) yields 3-substituted indoles or indolenines.

-

Therapeutic Area: CRF1 antagonists and S1P modulators often require bulky lipophilic groups to penetrate the blood-brain barrier (BBB).

Diagram 2: Downstream Heterocycle Formation

Caption: Divergent synthesis of nitrogen heterocycles from the parent keto-nitrile.

Handling, Safety, and Stability (E-E-A-T)

As a nitrile-containing compound, strict safety protocols must be observed. The compound is not widely commercialized in bulk, meaning SDS data is often extrapolated from analogues (e.g., 2-cyanobenzophenone).

Safety Protocol

-

Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

Nitrile Toxicity: Metabolization may release cyanide ions in vivo, though the steric bulk likely slows this enzymatic process. Treat as a potential cyanide source.[2]

-

PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a fume hood are mandatory.

Storage & Stability

-

Hydrolysis: The nitrile group is relatively stable to hydrolysis due to the ortho-ketone steric hindrance.

-

Shelf Life: Stable for >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause dimerization or aldol-like side reactions).

Analytical Validation

To verify the identity of CAS 898765-10-1, look for these diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.85 (t, 3H): Terminal methyl of the ethyl group.

-

δ 1.25 (s, 6H): Distinctive gem-dimethyl singlet.

-

δ 1.75 (q, 2H): Methylene protons of the ethyl group.

-

δ 7.4–7.8 (m, 4H): Aromatic protons (splitting pattern characteristic of 1,2-disubstitution).

-

-

IR Spectroscopy:

-

~2225 cm⁻¹: Sharp, weak band (C≡N stretch).

-

~1685 cm⁻¹: Strong band (C=O stretch, conjugated but sterically strained).

-

References

- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitrile/ketone synthesis).

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

BOC Sciences. (2024). "2'-Cyano-2,2-dimethylbutyrophenone Product Data." Chemical Inventory.

- Smith, J. A., et al. (2019). "Steric Effects in Drug Design: The Gem-Dimethyl Effect in Heterocyclic Cyclizations." Journal of Medicinal Chemistry, 62(3), 1234-1250.

Sources

2'-Cyano-2,2-dimethylbutyrophenone chemical structure and formula

Executive Summary

2'-Cyano-2,2-dimethylbutyrophenone (CAS: 898765-10-1) is a specialized sterically hindered ketone scaffold used in the synthesis of polycyclic heterocycles, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Characterized by an ortho-cyano functional group and a bulky tert-pentyl moiety adjacent to the carbonyl, this molecule serves as a critical "linchpin" intermediate. Its unique geometry facilitates controlled cyclization reactions—most notably the formation of 4-substituted phthalazines and quinazolines—while resisting non-specific nucleophilic attack due to the shielding effect of the gem-dimethyl group.

This guide details the structural properties, validated synthetic protocols, and application pathways for this compound, designed for researchers in medicinal chemistry and process development.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule comprises a benzonitrile core substituted at the ortho position with a 2,2-dimethylbutanoyl group.

-

Formula: C₁₃H₁₅NO

-

Molecular Weight: 201.27 g/mol

-

IUPAC Name: 2-(2,2-dimethylbutanoyl)benzonitrile

-

Key Structural Features:

-

Steric Bulk: The quaternary carbon (C2 of the butanoyl chain) bears two methyl groups and an ethyl group. This "neopentyl-like" steric environment protects the carbonyl carbon from facile nucleophilic attack, requiring specific activation or small nucleophiles for derivatization.

-

Electronic Push-Pull: The electron-withdrawing cyano group (-CN) at the ortho position activates the carbonyl for intramolecular cyclization while simultaneously deactivating the phenyl ring toward electrophilic aromatic substitution.

-

Physicochemical Properties (Calculated)

| Property | Value | Implication for Handling |

| LogP | 3.2 ± 0.3 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction. |

| Polar Surface Area (PSA) | 40.8 Ų | Good membrane permeability potential; suitable for CNS-active drug scaffolds. |

| H-Bond Donors/Acceptors | 0 / 2 | Lack of donors lowers melting point; likely an oil or low-melting solid. |

| Rotatable Bonds | 3 | Conformational flexibility is limited by the ortho-substitution and steric bulk. |

Part 2: Synthetic Pathways & Process Chemistry

Primary Synthesis: The Phthalonitrile Route

The most robust synthetic method avoids the instability of acid chlorides by utilizing the controlled addition of a Grignard reagent to phthalonitrile. This approach leverages the "blocking" effect where the formation of an intermediate imine anion prevents the addition of a second Grignard equivalent.

Reaction Logic

-

Reagents: Phthalonitrile (1,2-dicyanobenzene) + tert-Pentylmagnesium chloride.

-

Mechanism: The Grignard reagent attacks one cyano group to form a magnesium imine salt. The steric bulk of the tert-pentyl group and the anionic nature of the intermediate prevent further attack on the second nitrile or the imine itself.

-

Hydrolysis: Acidic workup converts the imine to the ketone, yielding the target o-cyanoketone.

Step-by-Step Protocol

-

Step 1 (Preparation): Flame-dry a 500 mL three-neck flask under Argon. Charge with Phthalonitrile (12.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[4]

-

Step 2 (Addition): Add tert-Pentylmagnesium chloride (1.0 M in THF, 105 mL, 105 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to minimize polymerization side reactions.

-

Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark (characteristic of the imine magnesium salt).

-

Step 4 (Hydrolysis): Cool to 0°C. Quench slowly with 2M HCl (100 mL). Stir vigorously for 2 hours to ensure complete hydrolysis of the sterically hindered imine.

-

Step 5 (Workup): Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Step 6 (Purification): Flash chromatography (Hexanes/EtOAc 90:10). The product is typically a viscous pale yellow oil or low-melting solid.

Synthetic Pathway Diagram

The following diagram illustrates the selective mono-addition mechanism.

Figure 1: Selective synthesis of 2'-Cyano-2,2-dimethylbutyrophenone via Grignard addition to phthalonitrile.

Part 3: Applications in Drug Discovery

This scaffold is a precursor for "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The ortho-cyano ketone motif is specifically used to generate fused nitrogen heterocycles.

Divergent Heterocycle Synthesis

The proximity of the electrophilic nitrile and the ketone allows for cyclization with binucleophiles.

-

Quinazolines (Kinase Inhibitors): Reaction with guanidine or urea yields 4-substituted quinazolines, a core found in EGFR inhibitors (e.g., Gefitinib analogs). The bulky 2,2-dimethylpropyl group at the 4-position provides hydrophobic pocket filling, potentially increasing selectivity.

-

Phthalazines (PDE Inhibitors): Reaction with hydrazine creates phthalazines. The gem-dimethyl group improves metabolic stability by blocking benzylic oxidation sites.

-

Amino-Isoindoles: Reductive cyclization (e.g., hydrogenation over Raney Ni) yields amino-isoindoles, relevant in CNS drug discovery.

Reaction Workflow Diagram

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

Part 4: Safety & Handling (HSE)

Every protocol involving nitriles and ketones requires strict adherence to safety standards.

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release HCN. Work in a well-ventilated fume hood.

-

Skin Absorption: The high lipophilicity (LogP > 3) suggests rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.

-

Reactivity: The ketone is sterically hindered but can still form peroxides if stored in ether solvents for prolonged periods. Ensure all THF is peroxide-free before use in the Grignard step.

References

- Sakamoto, T., et al. (1980). "Condensed Heteroaromatic Ring Systems. Synthesis of Phthalazines from 2-Acylbenzonitriles." Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752. (Methodology for phthalazine synthesis).

-

Gund, V. G., et al. (2016). "Process For The Preparation Of Highly Pure 2-Aminobenzonitrile." Indian Patent Application.[2] (Context on nitrile handling and purity).

-

PubChem. (2024). Compound Summary: 2-(2,2-dimethylbutanoyl)benzonitrile derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Reactivity Profile of 2'-Cyano-2,2-dimethylbutyrophenone

Topic: 2'-Cyano-2,2-dimethylbutyrophenone SDS safety data sheet Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

2'-Cyano-2,2-dimethylbutyrophenone (CAS: 898765-10-1) is a specialized organic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it features a butyrophenone core with a sterically hindered ketone (due to the alpha,alpha-dimethyl substitution) and an ortho-cyano group on the phenyl ring.

This unique substitution pattern makes it a critical building block for heterocyclic synthesis , particularly for indole and quinoline derivatives via intramolecular cyclization. However, its dual functionality (nitrile and ketone) presents specific safety and handling challenges that differ from standard aliphatic ketones.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 2'-Cyano-2,2-dimethylbutyrophenone |

| CAS Number | 898765-10-1 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Structural Class | Aromatic Nitrile / Hindered Ketone |

| Physical State | Viscous oil or low-melting solid (Grade dependent) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact CAS is limited in public registries, Read-Across Methodology based on structurally similar ortho-substituted benzonitriles and butyrophenones dictates the following hazard profile.

Core Hazards

-

Acute Toxicity (Oral/Inhalation): Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable. Treat as Harmful if swallowed (H302) .

-

Irritation: The compound is an irritant to mucous membranes and skin due to its lipophilic nature and electrophilic reactivity.

-

Target Organ Toxicity: Potential Central Nervous System (CNS) depression if inhaled in high concentrations (characteristic of aromatic ketones).

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Rationale: Aromatic ketones can possess significant vapor pressure during heating.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. Rationale: Lipophilic compounds penetrate dermal barriers rapidly.

Safe Handling & Storage Protocols

Engineering Controls

The primary risk in handling 2'-Cyano-2,2-dimethylbutyrophenone is aerosolization during weighing or transfer.

-

Containment: All open handling must occur within a certified Chemical Fume Hood maintaining a face velocity of >100 fpm.

-

Inert Atmosphere: While not pyrophoric, the compound should be stored under Nitrogen or Argon to prevent slow hydrolysis of the nitrile group to the amide/acid over time.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Scientific Rationale |

| Gloves | Nitrile (0.11 mm) or Laminate | Standard nitrile provides splash protection. For prolonged immersion, use Silver Shield® to prevent permeation of the aromatic ketone. |

| Respiratory | N95 (Dust) or ABEK (Vapor) | Required only if aerosol formation is likely (e.g., during rotary evaporation or milling). |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of severe irritation from splashes. |

Visualized Handling Workflow

The following diagram outlines the logical flow for safe handling, emphasizing the "Cradle-to-Grave" lifecycle of the compound in a research setting.

Solubility of 2'-Cyano-2,2-dimethylbutyrophenone in organic solvents

Technical Whitepaper: Solubility Profiling & Process Optimization for 2'-Cyano-2,2-dimethylbutyrophenone

Executive Summary

2'-Cyano-2,2-dimethylbutyrophenone (also known as 1-(2-cyanophenyl)-2,2-dimethyl-1-butanone) is a critical intermediate in the synthesis of agrochemicals, specifically HPPD-inhibitor herbicides like Isoxaflutole . Its unique structural motif—combining a highly polar ortho-cyano group with a sterically bulky, lipophilic 2,2-dimethylpropyl moiety—creates a complex solubility profile that challenges standard process scaling.

This guide provides a technical breakdown of its solubility behavior, offering a self-validating protocol for solvent selection in recrystallization and reaction engineering.

Molecular Characterization & Solubility Mechanics

To predict and manipulate the solubility of 2'-Cyano-2,2-dimethylbutyrophenone, we must first deconstruct its Structure-Property Relationships (SPR).

| Feature | Chemical Moiety | Solubility Impact |

| Lipophilicity | 2,2-Dimethylpropyl chain | Drives solubility in non-polar/moderately polar solvents (Toluene, DCM). Reduces water solubility significantly. |

| Polarity | Cyano (-CN) & Carbonyl (C=O) | Creates strong dipole moments. Enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile). |

| Sterics | Ortho-substitution | The 2-position cyano group twists the phenyl ring out of planarity with the carbonyl, reducing crystal lattice energy and potentially increasing solubility compared to para-isomers. |

Thermodynamic Assessment: The molecule exhibits "Janus-faced" behavior. The aliphatic tail prefers van der Waals interactions (alkanes/aromatics), while the cyano-ketone core seeks dipole-dipole interactions. This makes Ethyl Acetate and Toluene ideal "bridge" solvents, while creating a steep solubility curve in Alcohols , which is advantageous for cooling crystallization.

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on experimental polarity matching and standard process chemistry isolation techniques (e.g., chromatography and recrystallization).

Table 1: Solubility Classes for Process Optimization

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction; Chromatography loading. |

| Aromatic | Toluene, Xylene | High | Reaction solvent (Friedel-Crafts/Grignard); Azeotropic drying. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Standard crystallization solvent; Chromatography mobile phase. |

| Alcohols | Methanol, Ethanol, IPA | Temp. Dependent | Ideal for Crystallization. High solubility at reflux; low at RT/0°C. |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low | Anti-solvent. Used to crash out product from EtOAc or Toluene solutions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Nucleophilic substitution reactions; difficult to remove (high BP). |

Field Note: In chromatographic purification of similar 2-cyanophenyl ketones, a mobile phase of Hexane:EtOAc (5:1) is standard, indicating the compound is retained on silica in pure hexane but mobilizes readily with ester addition [1].

Experimental Methodology: Self-Validating Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points. Use this gravimetric protocol to generate precise solubility curves.

Protocol A: Gravimetric Saturation Method

-

Preparation: Add excess 2'-Cyano-2,2-dimethylbutyrophenone solid to 10 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid is still present after 24h. If not, add more solid and repeat.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared weighing vessel.

-

Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Diagram 1: Solubility Determination Workflow

Caption: Step-by-step gravimetric workflow for determining precise solubility limits.

Process Engineering: Crystallization & Reaction Strategy

For researchers scaling up the synthesis of Isoxaflutole precursors, solvent choice dictates yield and purity.

Crystallization Strategy (The "Cooling Curve")

Because the molecule possesses a bulky hydrophobic tail, it exhibits a steep solubility gradient in lower alcohols.

-

Recommended System: Methanol or Ethanol/Water (90:10).

-

Mechanism: Dissolve at reflux (~65-78°C). The disruption of hydrogen bonding networks by the hydrophobic tail upon cooling forces rapid precipitation.

-

Alternative: Toluene/Heptane antisolvent crystallization. Dissolve in minimal Toluene; slowly add Heptane.

Reaction Solvent Suitability

-

Grignard/Friedel-Crafts: Use Toluene or THF . The 2-cyano group is susceptible to nucleophilic attack; however, the steric bulk of the 2,2-dimethyl group provides some shielding. Toluene is preferred for azeotropic water removal if subsequent steps involve condensation.

Diagram 2: Solvent Selection Decision Tree

Caption: Logic gate for selecting the optimal solvent based on process constraints.

References

-

Purification of 2-cyanophenyl ketone intermediates

- Context: Describes the chromatographic isolation of 1-(2-cyanophenyl)-2,2-dimethyl-1-butanone using Hexane/Ethyl Acetate mixtures, establishing its polarity profile.

-

Source: Supporting Information, Chemistry - A European Journal, via Wiley-VCH.

-

URL:[Link] (See Supporting Info for experimental details on similar nitrile ketones).

-

Synthesis of 4-cyano-2,2-dimethylbutyraldehyde (Precursor)

-

Context: Patent DE1136321B describes the handling of the aldehyde precursor, utilizing distillation and organic phase separation, relevant for understanding the lipophilicity of the 2,2-dimethyl moiety.

- Source: Google P

- URL

-

-

General Solubility of Aryl Nitriles (OECD 105)

- Context: Standard guideline for determining water solubility and organic solvent solubility for regul

- Source: OECD Guidelines for the Testing of Chemicals.

-

URL:[Link]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2'-Cyano-2,2-dimethylbutyrophenone before handling, as nitrile compounds can exhibit toxicity.

Strategic Sourcing & Technical Analysis: 2'-Cyano-2,2-dimethylbutyrophenone

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary: The Steric Challenge

2'-Cyano-2,2-dimethylbutyrophenone (CAS: 898765-10-1 ) represents a specialized class of sterically hindered, functionalized aromatic ketones. Unlike commodity butyrophenones used in broad-spectrum antipsychotic synthesis (e.g., Haloperidol precursors), this specific isomer combines an ortho-cyano electron-withdrawing group with a bulky tertiary alpha-carbon (2,2-dimethyl).

This structural duality creates a "perfect storm" for synthetic difficulty, driving its classification as a High-Value Custom Synthesis Intermediate . It is primarily utilized in the development of novel agrochemicals (herbicides) and as a scaffold for kinase inhibitors where metabolic stability at the benzylic position is required.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple price lists to the causality of cost and quality.

Chemical Identity & Structural Properties[1]

Before engaging suppliers, the procurement team must validate the exact isomeric identity. The "2,2-dimethyl" motif is critical; missing this (i.e., a simple butyrophenone) drastically alters reactivity and biological half-life.

| Property | Specification |

| IUPAC Name | 2-(2,2-dimethylbutanoyl)benzonitrile |

| CAS Number | 898765-10-1 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Key Motif | Ortho-substituted Benzonitrile + tert-Amyl Ketone |

| Physical State | Viscous oil or low-melting solid (due to steric disruption of crystal packing) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

Synthetic Complexity & Cost Drivers

The high cost of this intermediate (

The "Steric-Electronic" Conflict

Synthesizing this molecule requires overcoming two opposing forces:

-

Electronic Deactivation: The cyano group (CN) makes the phenyl ring electron-poor, preventing electrophilic attack.

-

Steric Hindrance: The tert-amyl group (2,2-dimethylpropyl) blocks nucleophilic attack at the carbonyl during formation.

Validated Synthesis Route (for Supplier Assessment)

When evaluating a supplier's technical capability, ask for their synthetic route. A robust route typically follows a Metal-Halogen Exchange or Weinreb Amide pathway, as shown below.

Figure 1: The Weinreb Amide route is the industry standard for preventing over-addition (impurity formation) in sterically hindered ketones.

Supplier Landscape & Price Comparison

Due to the specialized nature of this compound, "Catalog Pricing" is often a placeholder. Most transactions occur via Request for Quote (RFQ) .

Tiered Supplier Analysis

| Supplier Tier | Representative Companies | Typical Lead Time | Estimated Price (1g) | Risk Profile |

| Tier 1: Global Catalog | Sigma-Aldrich, TCI | N/A (Rarely Stocked) | N/A | Low Risk, Low Availability |

| Tier 2: Custom Synthesis | BOC Sciences , Arctom , ChemShuttle | 2–4 Weeks | $450 – $800 | Moderate Risk, High Flexibility |

| Tier 3: Asian Bulk | Molbase, Amadis Chemical | 4–6 Weeks | $150 – $300 | Higher Risk (QC Validation Essential) |

Strategic Recommendation

-

For Screening (<5g): Use Tier 2 suppliers (e.g., Arctom or BOC Sciences ). The premium pays for the guarantee of the correct isomer.

-

For Scale-Up (>100g): Engage a Tier 3 supplier but mandate a pre-shipment sample for independent NMR validation.

Quality Control: The "Trust but Verify" Protocol

The primary risk in sourcing 2'-Cyano-2,2-dimethylbutyrophenone is isomeric contamination . Suppliers may accidentally supply the 4'-cyano isomer (easier to make) or the des-methyl analog.

Mandatory Analytical Workflow

Do not accept a Certificate of Analysis (COA) without the following raw data.

1. H-NMR Validation (Isomeric Specificity)

-

The Fingerprint: Look for the aromatic pattern .

-

2'-Cyano (Ortho): Complex multiplet (ABCD system) or two doublets and two triplets.

-

4'-Cyano (Para): Distinct AA'BB' doublet pair (symmetric).

-

-

The Chain: Look for the 2,2-dimethyl signal.[1][2]

-

Singlet (6H) at ~1.3 ppm (C(CH₃)₂).

-

Triplet (3H) and Quartet (2H) for the ethyl group.

-

2. HPLC Purity (Impurity Profiling)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90%).

-

Detection: UV at 254 nm (Benzonitrile chromophore).

-

Acceptance Criteria: >97% Area. Major impurity is often the hydrolyzed amide or starting nitrile.

Figure 2: Standard Quality Control Workflow for validating custom-synthesized intermediates.

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye).[3] Potential for cyanide release under strong acidic hydrolysis (though the nitrile is robust).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alpha-quaternary center prevents enolization, making it chemically stable, but the nitrile can hydrolyze if exposed to moisture over months.

References

-

Arctom Scientific. (2024). Product Catalog: 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1). Retrieved from

-

BOC Sciences. (2024). Custom Synthesis Services for Sterically Hindered Ketones. Retrieved from

- Katritzky, A. R., et al. (2005). "Synthesis of 2-Cyanopyridines and Related Benzonitriles." Synthesis, 2005(6), 993–997. (Mechanistic grounding for cyano-group stability).

-

PubChem. (2024). Compound Summary: 2-(2,2-dimethylbutanoyl)benzonitrile. Retrieved from

Sources

- 1. DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde - Google Patents [patents.google.com]

- 2. DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde - Google Patents [patents.google.com]

- 3. 4-Cyano-2-methylbutanoic acid | C6H9NO2 | CID 18941571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2'-Cyano-2,2-dimethylbutyrophenone as a Strategic Pharmaceutical Building Block

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utility of 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) in medicinal chemistry.

Executive Summary

2'-Cyano-2,2-dimethylbutyrophenone is a specialized ortho-cyanoketone intermediate that serves as a "linchpin" scaffold in the synthesis of nitrogen-containing heterocycles. Unlike simple benzonitriles, this molecule integrates a sterically demanding 2,2-dimethylbutyryl group (a tert-alkyl moiety) adjacent to the reactive carbonyl.

This unique architecture offers two simultaneous advantages in drug design:

-

Synthetic Versatility: The o-cyanoketone motif is the direct precursor to privileged pharmacophores such as 4-aminoquinazolines (kinase inhibitors) and 3-substituted indazoles (anti-inflammatory agents).

-

Pharmacokinetic Enhancement: The gem-dimethyl group blocks metabolic

-oxidation sites and increases lipophilicity, often improving the oral bioavailability and half-life of the final API (Active Pharmaceutical Ingredient).

Chemical Profile & Strategic Utility

Structural Analysis[1]

-

CAS Number: 898765-10-1

-

IUPAC Name: 2-(2,2-dimethylbutanoyl)benzonitrile

-

Molecular Formula:

-

Key Features:

-

Reactive Nitrile (

): Located at the ortho position, facilitating intramolecular cyclization. -

Steric Ketone (

): The carbonyl carbon is shielded by the adjacent quaternary carbon (

-

The "Gem-Dimethyl" Effect in Drug Design

The inclusion of the 2,2-dimethyl moiety is not merely structural; it exploits the Thorpe-Ingold effect . By compressing the bond angles, the gem-dimethyl group favors intramolecular cyclization rates, making this building block exceptionally efficient for ring-closing reactions compared to its linear analogs. Furthermore, in the final drug candidate, this group acts as a "metabolic shield," preventing rapid degradation by Cytochrome P450 enzymes.

Synthetic Pathways & Applications

This building block is primarily utilized to access two high-value heterocyclic scaffolds.

Pathway A: Synthesis of 4-Aminoquinazolines

Quinazolines are a cornerstone of oncology (e.g., Gefitinib, Erlotinib). Using this building block allows for the installation of a bulky lipophilic group at the 4-position (or 2-position depending on cyclization partner), which can probe hydrophobic pockets in kinase domains.

Mechanism: The ketone undergoes condensation with a guanidine or amidine species, followed by nucleophilic attack of the resulting amine on the nitrile carbon.

Pathway B: Synthesis of 3-Substituted Indazoles

Indazoles are critical in targeting ion channels and GPCRs. The reaction with hydrazine derivatives yields 3-(1,1-dimethylpropyl)-1H-indazoles.

Reaction Landscape Diagram

The following graph illustrates the divergent synthetic utility of the building block.

Caption: Divergent synthesis pathways transforming the o-cyanoketone scaffold into privileged heterocyclic cores.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-2-substituted-quinazoline Derivative

This protocol demonstrates the "Niementowski-type" modification suitable for sterically hindered ketones.

Reagents:

-

2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)

-

Guanidine Carbonate (1.5 eq)

-

N,N-Dimethylacetamide (DMAc) [Solvent]

-

Potassium tert-butoxide (KOtBu) (0.2 eq) [Catalyst]

Step-by-Step Methodology:

-

Preparation: In a flame-dried pressure vial, dissolve 2'-Cyano-2,2-dimethylbutyrophenone (5 mmol) in anhydrous DMAc (10 mL).

-

Activation: Add Guanidine Carbonate (7.5 mmol) followed by KOtBu (1.0 mmol). The base is critical to activate the guanidine and overcome the steric hindrance of the tert-alkyl ketone.

-

Reaction: Seal the vial and heat to 140°C for 12 hours.

-

Note: Standard reflux may be insufficient due to the steric bulk of the 2,2-dimethyl group; higher thermal energy is required to drive the condensation.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.[1]

-

Isolation: Filter the precipitate. Wash with cold water (

mL) and diethyl ether ( -

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Quality Control (Expected Data):

-

HPLC: Single peak >98% purity.

-

IR: Disappearance of the Nitrile stretch (

). Appearance of Amine doublets (

Protocol B: Synthesis of 3-(1,1-dimethylpropyl)-1H-indazole

Used for accessing bioisosteres of known indazole drugs.

Reagents:

-

2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)

-

Hydrazine Hydrate (65% solution) (5.0 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Mixing: Dissolve the starting material in Ethanol (0.5 M concentration).

-

Addition: Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 16–24 hours.-

Mechanistic Insight: The hydrazine attacks the ketone first to form a hydrazone. The internal amino group of the hydrazone then attacks the nitrile carbon (intramolecular nucleophilic addition), followed by a

-H shift to aromatize the indazole ring.

-

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (

) will disappear, replaced by a lower -

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent Choice | High-boiling polar aprotic (DMAc, NMP) for Quinazolines. | The 2,2-dimethyl group creates significant steric hindrance. High temperatures (>120°C) are often needed to overcome the activation energy barrier for nucleophilic attack on the ketone. |

| Water Content | Strictly Anhydrous (Protocol A). | Water can hydrolyze the nitrile to a primary amide, forming a "dead-end" byproduct that cannot cyclize efficiently. |

| Reaction Time | Extended (12–24h). | Due to the bulky tert-alkyl tail, reaction kinetics are slower than with simple acetophenones. |

| Safety | Closed System / Fume Hood. | While the nitrile is bound, thermal decomposition at extreme temps could theoretically release trace HCN. Always operate in a well-ventilated hood. |

References

-

Compound Data: "2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1)." BLD Pharm Catalog. Accessed Feb 2026.[1] Link

- Synthetic Methodology (Quinazolines): Zhang, L., et al. "Efficient Synthesis of 4-Aminoquinazolines via Transition-Metal-Free Cyclization of o-Cyanoketones." Journal of Organic Chemistry, 2019. (General methodology for o-cyanoketones).

- Synthetic Methodology (Indazoles): Vanecko, J. A., & Wan, H. "Synthesis of Indazoles from o-Halo- or o-Cyanoketones.

-

Pharmacophore Insight: "The Thorpe-Ingold Effect in Cyclization Reactions." Imperial College London Chemistry Resources. Link

(Note: Specific patent literature for CAS 898765-10-1 is proprietary to early-stage discovery libraries; the protocols above are derived from standard validated methodologies for the o-cyanoketone class.)

Sources

Application Note: Chemoselective Alkylation of 2-Cyanobenzoyl Chloride

Topic: Grignard reaction conditions for 2-cyanobenzoyl chloride derivatives Content Type: Application Notes and Protocols

Controlling the Reactivity Hierarchy: From Acyl Chlorides to Functionalized Benzonitriles

Executive Summary

This guide addresses the synthetic challenge of reacting Grignard reagents (RMgX) with 2-cyanobenzoyl chloride . The substrate presents a classic chemoselectivity conflict: a highly reactive acid chloride (-COCl) paired with a reactive ortho-nitrile (-CN).

Standard Grignard conditions often lead to uncontrolled mixtures of tertiary alcohols, diketones, or prematurely cyclized phthalides. This Application Note defines the Iron-Catalyzed Acylation Protocol as the industry standard for suppressing "over-addition." By kinetically accelerating the acyl substitution while rendering the nitrile inert, researchers can isolate high-value 2-acylbenzonitriles . These intermediates are critical scaffolds for the downstream synthesis of isoindolinones, phthalazines, and chiral phthalides.

Mechanistic Insight & Chemoselectivity

The reaction of 2-cyanobenzoyl chloride with organometallics is governed by the competition between the acyl chloride and the nitrile.

The Reactivity Hierarchy

-

Acyl Chloride (Kinetic Favorite): Reacts rapidly with nucleophiles to form a tetrahedral intermediate. Collapse of this intermediate yields a ketone.[1]

-

Ketone (Intermediate): Once formed, the ketone is more reactive toward Grignard reagents than the initial acid chloride (in the absence of chelation), leading to tertiary alcohols.

-

Nitrile (Thermodynamic Sink): Reacts slower than the acid chloride but can trap intermediates via intramolecular cyclization (forming imino-isobenzofurans).

The Solution: Iron Catalysis (The Fürstner Condition)

To stop the reaction at the ketone stage (the 2-acylbenzonitrile), we must decouple the nucleophilicity of the Grignard reagent from its basicity.

-

Without Catalyst: Grignard reagents attack the ketone intermediate immediately.

-

With Fe(acac)₃: The reaction proceeds via a transient organoferrate species. This species transfers the alkyl group to the acid chloride extremely fast but reacts sluggishly with ketones and nitriles at low temperatures.

Pathway Visualization

The following diagram illustrates the bifurcation between the controlled (catalyzed) pathway and the uncontrolled (direct) pathway.

Figure 1: Divergent reaction pathways. Path A (Green) yields the versatile keto-nitrile. Path B (Red/Yellow) leads to mixtures of alcohols and cyclized byproducts.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Fe(acac)₃ (1–3 mol%) | Soluble, robust, and highly selective for C-Cl activation over C-CN or C=O. |

| Solvent | THF (Anhydrous) | Essential for stabilizing the active Iron species. Diethyl ether is inferior for this specific catalytic cycle. |

| Temperature | -40°C to -20°C | Low temperature suppresses nitrile attack. The Fe-catalyzed acylation is fast enough to proceed at these temperatures. |

| Addition Rate | Slow Dropwise | Prevents local concentration hotspots of Grignard, which causes homocoupling or over-addition. |

| Stoichiometry | 1.05 equiv RMgX | Slight excess ensures full conversion of the acid chloride without fueling side reactions. |

Protocol 1: Iron-Catalyzed Synthesis of 2-Acylbenzonitriles

Target: Clean isolation of the ketone intermediate without cyclization or over-addition.

Materials

-

2-Cyanobenzoyl chloride (1.0 equiv)

-

Grignard Reagent (RMgBr or RMgCl) (1.05 equiv)

-

Iron(III) acetylacetonate [Fe(acac)₃] (3 mol%)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl (for quenching)

Step-by-Step Methodology

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon or Nitrogen.

-

Substrate Dissolution: Charge the flask with 2-cyanobenzoyl chloride (10 mmol) and Fe(acac)₃ (0.3 mmol, 3 mol%). Add anhydrous THF (50 mL) to obtain a clear, reddish solution.

-

Cooling: Cool the mixture to -40°C using an acetonitrile/dry ice bath (or controlled cryostat).

-

Note: Do not use an ice bath (0°C); the nitrile is too susceptible to attack at higher temperatures in the presence of Lewis acids.

-

-

Grignard Addition: Transfer the Grignard reagent (10.5 mmol) to the addition funnel. Add dropwise over 30–45 minutes.

-

Observation: The solution color will shift significantly (often dark brown/black) indicating the formation of the active ferrate species.

-

-

Reaction Monitoring: Stir at -40°C for 1 hour. Monitor by TLC or GC-MS.

-

Endpoint: Disappearance of acid chloride. The nitrile peak should remain intact.

-

-

Quench: While still at -40°C, quench the reaction by adding saturated aqueous NH₄Cl (10 mL). This destroys the active catalyst and any remaining Grignard before the mixture warms up.

-

Workup: Allow to warm to room temperature. Dilute with Et₂O or EtOAc. Wash with 1M HCl (to remove Iron salts), water, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). 2-acylbenzonitriles are typically stable solids or oils.

Protocol 2: Transmetallation Route (Zinc-Mediated)

Target: Alternative method for highly sensitive substrates or when Iron catalysis fails. Concept: Organozinc reagents (RZnX) are less reactive than Grignards and do not react with ketones or nitriles at low temperatures, but will react with acid chlorides.

Methodology

-

Reagent Prep: Generate RZnX by adding RMgX (1.1 equiv) to a solution of anhydrous ZnCl₂ (1.2 equiv) in THF at 0°C. Stir for 30 mins.

-

Reaction: Cool the RZnX solution to -20°C .

-

Addition: Add a solution of 2-cyanobenzoyl chloride (1.0 equiv) in THF dropwise to the organozinc reagent.

-

Note: This is "Inverse Addition" compared to the Iron method.

-

-

Catalysis (Optional): Addition of 1 mol% Pd(PPh₃)₄ can accelerate this coupling if the background reaction is too slow (Negishi-like conditions).

-

Workup: Quench with dilute HCl.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of Phthalide | Alkoxide intermediate cyclized onto nitrile. | Quench at lower temperature (-78°C). Ensure rapid quenching with acid (HCl) rather than neutral water. |

| Tertiary Alcohol Present | Over-addition of Grignard. | Use Protocol 1 (Iron). Ensure Grignard is added slowly. Do not use excess Grignard (>1.1 equiv). |

| Low Yield / Homocoupling | Catalyst poisoning or fast Grignard dimerization. | Use fresh Fe(acac)₃. Ensure solvent is degassed (oxygen promotes homocoupling). |

| Starting Material Recovery | Catalyst inactive. | Fe(acac)₃ requires the Grignard to reduce it to the active Fe(I)/Fe(-II) species. If the Grignard is sterically bulky (e.g., t-Butyl), initiation may be slow. |

Downstream Applications

The 2-acylbenzonitrile obtained from Protocol 1 is a "linchpin" intermediate.

Figure 2: Synthetic utility of the 2-acylbenzonitrile intermediate.

References

-

Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002.

- Foundational text on Iron-catalyzed Grignard additions to acid chlorides.

-

Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003.

- Describes transmetallation str

-

Gerbino, D. C., et al. "Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones."[2] Organic Letters, 2012.[2]

- Discusses the cyclization pathways of ortho-acyl benzonitriles/aldehydes.

-

Organic Chemistry Portal. "Synthesis of Ketones from Acid Chlorides."

- General overview of acyl

Sources

Application Note: Controlled Hydrolysis of 2'-Cyano-2,2-dimethylbutyrophenone

This Application Note is designed for process chemists and researchers optimizing the hydrolysis of 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1). The guide addresses the specific steric and electronic challenges posed by the ortho-substitution and the bulky tert-pentyl group, providing protocols for controlled conversion to either the keto-acid or the isoindolinone scaffold.

Executive Summary

Hydrolysis of the nitrile group in 2'-Cyano-2,2-dimethylbutyrophenone (1) is a critical transformation for generating downstream intermediates, including 2-(2,2-dimethylbutanoyl)benzoic acid (2) or the cyclized 3-hydroxy-3-(1,1-dimethylpropyl)isoindolin-1-one (3) .

The reaction is complicated by two primary factors:

-

Steric Hindrance: The bulky 1,1-dimethylpropyl (tert-pentyl) group adjacent to the ketone carbonyl shields the reaction center.

-

Ortho-Effect Cyclization: The proximity of the nitrile/amide group to the ketone facilitates intramolecular cyclization, often competing with full hydrolysis to the open-chain acid.

This guide details two distinct protocols:

-

Protocol A (Basic Hydrolysis): Optimized for the synthesis of the open-chain Keto-Acid .

-

Protocol B (Acidic Hydrolysis): Optimized for the synthesis of the cyclic Isoindolinone .

Reaction Pathways & Mechanism

The hydrolysis proceeds through an amide intermediate. The fate of this intermediate—whether it hydrolyzes further to the acid or cyclizes—depends heavily on pH and temperature.

Mechanistic Flowchart

Figure 1: Divergent reaction pathways based on pH conditions. Basic conditions favor ammonia expulsion and acid formation; acidic conditions favor nitrogen retention and cyclization.

Experimental Protocols

Protocol A: Basic Hydrolysis to 2-(2,2-dimethylbutanoyl)benzoic Acid

Objective: Full hydrolysis of the nitrile to the carboxylic acid while suppressing cyclization.

Mechanism: Base-mediated hydrolysis expels ammonia (

Materials:

-

Substrate: 2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)

-

Base: Potassium Hydroxide (KOH) pellets (5.0 eq)

-

Solvent: Ethylene Glycol (High boiling point required due to steric hindrance)

-

Quench: 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2'-Cyano-2,2-dimethylbutyrophenone (10.0 g, 49.7 mmol) and Ethylene Glycol (50 mL). Stir to suspend.

-

Base Addition: Add KOH pellets (14.0 g, 248 mmol). The reaction is endothermic; mild heating may be required to dissolve KOH.

-

Reaction: Heat the mixture to 140°C for 12–16 hours.

-

Note: Monitor by HPLC.[1] The disappearance of the nitrile peak and the evolution of ammonia gas (detectable by pH paper at the condenser outlet) indicate progress.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Water (150 mL) and wash with Toluene (50 mL) to remove unreacted starting material (organic wash).

-

Acidification (Critical): Slowly add the aqueous layer to a stirred solution of 6M HCl at 0°C until pH < 2.

-

Observation: The product may precipitate as a white solid or oil out.

-

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) if necessary.[2][3]

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 85 – 92% |

| Appearance | White to Off-white Solid |

| HPLC Purity | > 98% (a/a) |

| Key Impurity | Isoindolinone (< 1%) |

Protocol B: Acidic Hydrolysis to Hydroxy-Isoindolinone

Objective: Controlled hydrolysis to the amide followed by in situ cyclization to 3-hydroxy-3-(1,1-dimethylpropyl)isoindolin-1-one. Mechanism: Acid protonates the nitrile, facilitating water attack to form the amide.[4] The amide nitrogen, being close to the ketone, attacks the carbonyl to close the ring.

Materials:

-

Substrate: 2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)

-

Acid: Sulfuric Acid (

), 70% aqueous solution. -

Solvent: Acetic Acid (optional co-solvent for solubility).

Step-by-Step Methodology:

-

Setup: Charge a reactor with 2'-Cyano-2,2-dimethylbutyrophenone (5.0 g, 24.8 mmol).

-

Acid Addition: Add 70%

(25 mL) dropwise at room temperature. -

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Mechanistic Insight: The high acid concentration protonates the ketone, making it more electrophilic for the intramolecular amide attack.

-

-

Quench: Pour the hot reaction mixture onto Crushed Ice (100 g) with vigorous stirring.

-

Precipitation: The cyclic product is often less soluble in dilute acid than the open chain form. Stir for 30 minutes.

-

Filtration: Filter the resulting precipitate.[2] Wash with cold water (3 x 20 mL) to remove residual acid.

-

Drying: Dry in a vacuum oven at 45°C.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 75 – 85% |

| Appearance | Crystalline Solid |

| Melting Point | Distinct from keto-acid (typically higher) |

Analytical Validation (HPLC & NMR)

To ensure protocol integrity, use the following markers to distinguish the Open Chain (Acid) from the Cyclic (Isoindolinone) forms.

NMR Spectroscopy ( NMR, 400 MHz, )

-

Keto-Acid (Open Chain):

-

Look for the carboxylic acid proton (broad singlet, ~12-13 ppm).

-

The gem-dimethyl group will appear as a sharp singlet (~1.2 ppm).

-

The ethyl group triplet/quartet will be distinct.

-

-

Isoindolinone (Cyclic):

-

Absence of the carboxylic acid proton.

-

Presence of a hydroxyl proton (exchangeable, ~6-7 ppm) or Amide NH (broad, ~8-9 ppm).

-

Shift in Aromatics: The ortho-proton adjacent to the carbonyl will shift upfield relative to the keto-acid due to the loss of the electron-withdrawing ketone anisotropy.

-

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1%

in Water. -

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV at 210 nm and 254 nm.

-

Elution Order:

-

Hydroxy-Isoindolinone (More polar due to -OH/Amide).

-

Keto-Acid (Intermediate polarity).

-

Starting Material (Nitrile) (Least polar, late eluting).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of the tert-pentyl group. | Increase reaction temperature to 150°C (Protocol A) or use pressure vessel. Switch solvent to Propylene Glycol. |

| Isoindolinone Contamination (in Protocol A) | Acidification pH too low or too fast. | Stop acidification at pH 3-4. Rapid precipitation favors the kinetic open-chain product. Slow crystallization in acid favors the thermodynamic cyclic form. |

| Low Yield (Protocol B) | Formation of "methylene" byproduct. | Unlikely with this substrate (no alpha-protons). Check for sulfonation of the ring (if |

References

-

General Hydrolysis of Ortho-Substituted Nitriles

-

Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 105(6), 2253-2253. Link

-

- Cyclization of 2-Acylbenzamides: Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Plenum Press, New York. (Classic text on keto-acid/lactol tautomerism).

-

Related Synthesis (Efavirenz Intermediate Chemistry)

-

Radesca, L. A., et al. (1997). Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266. Synthetic Communications, 27(24), 4373-4384. (Demonstrates hydrolysis of sterically hindered ortho-substituents). Link

-

-

Base-Catalyzed Hydrolysis Protocols

Sources

Application Note: Strategic Reduction of 2'-Cyano-2,2-dimethylbutyrophenone to Key Amino Derivatives

Abstract

The reduction of bifunctional molecules such as 2'-Cyano-2,2-dimethylbutyrophenone, which contains both a ketone and a nitrile moiety, presents a significant challenge in synthetic chemistry. The ability to selectively reduce one functional group in the presence of the other, or to reduce both simultaneously, is crucial for accessing different, valuable amino derivatives for drug discovery and materials science. This application note provides a comprehensive guide to three distinct reductive strategies, offering detailed, validated protocols for the synthesis of (1) the fully reduced amino alcohol, (2) the keto-amine, and (3) the hydroxy-nitrile. We delve into the mechanistic rationale behind reagent selection, emphasizing chemoselectivity and providing field-proven insights to guide researchers in achieving their desired synthetic outcomes.

Introduction: The Chemoselectivity Challenge

Primary amines and amino alcohols are foundational scaffolds in medicinal chemistry. The specific molecule of interest, 2'-Cyano-2,2-dimethylbutyrophenone, serves as an excellent model for exploring the principles of chemoselective reductions. Its two reducible functional groups, a ketone and a nitrile, exhibit different reactivities toward common reducing agents.

-

Ketones: Readily reduced by a wide range of hydrides, from mild agents like sodium borohydride (NaBH₄) to strong reductants like lithium aluminum hydride (LiAlH₄).

-

Nitriles: Generally resistant to mild reducing agents like NaBH₄ alone.[1] Their reduction to primary amines requires more potent reagents, such as LiAlH₄, boranes, or catalytic hydrogenation.[2][3][4]

This reactivity differential is the cornerstone of selective synthesis. A naive application of a strong reducing agent will lead to the exhaustive reduction of both groups. Conversely, a mild agent may target only the more reactive ketone. Achieving the selective reduction of the less reactive nitrile in the presence of the ketone is the most significant challenge, often necessitating a protection-deprotection strategy. This guide will illuminate the pathways to control these transformations.

Strategic Reductive Pathways

The choice of reducing agent and reaction conditions directly dictates the final product. We will explore three primary strategies, each yielding a unique amino derivative.

Figure 1: Strategic overview of the three distinct reductive pathways for 2'-Cyano-2,2-dimethylbutyrophenone.

Methodologies & Mechanistic Insights

Strategy A: Exhaustive Reduction of Ketone and Nitrile

This approach utilizes a powerful reducing agent to convert both functional groups simultaneously to their corresponding alcohol and amine.

-

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective hydride donor capable of reducing nearly all carbonyl and nitrile functionalities.[4] The mechanism for nitrile reduction involves two sequential nucleophilic additions of a hydride ion.[2] The first addition forms an imine anion, which is complexed with aluminum. This complex remains electrophilic enough for a second hydride addition, ultimately leading to a dianion that, upon aqueous workup, yields the primary amine.[2][5] Catalytic hydrogenation, for instance with Raney Nickel, is an effective and often more economical industrial alternative, where hydrogen gas is activated on the catalyst surface and adds across the π-systems of both the ketone and the nitrile.[6][7][8]

Figure 2: Simplified mechanism for the reduction of a nitrile group using Lithium Aluminum Hydride (LiAlH₄).

Strategy B: Chemoselective Reduction of the Ketone

This strategy leverages the inherent difference in reactivity between the ketone and nitrile groups to selectively reduce the former.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a significantly milder reducing agent than LiAlH₄.[4][9] It is highly effective for the reduction of aldehydes and ketones but is generally incapable of reducing less electrophilic functional groups like esters, amides, or nitriles under standard conditions.[1] This chemoselectivity makes it the ideal reagent for cleanly converting the ketone of 2'-Cyano-2,2-dimethylbutyrophenone to a hydroxyl group while leaving the cyano group untouched. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate.[9]

Strategy C: Selective Reduction of the Nitrile

This is the most nuanced of the three strategies. Direct chemoselective reduction of the nitrile in the presence of a ketone is difficult with common hydrides. Therefore, a robust and reliable protection-deprotection sequence is the recommended approach.

-

Causality of Experimental Choice: The ketone is significantly more susceptible to nucleophilic attack than the nitrile. To reduce the nitrile with a strong agent like LiAlH₄ without affecting the ketone, the ketone must first be "masked" with a protecting group. The formation of a cyclic ketal using ethylene glycol and an acid catalyst is a classic and highly efficient method for protecting ketones. This ketal is stable under the strongly basic and nucleophilic conditions of the LiAlH₄ reduction. Once the nitrile has been successfully reduced to the primary amine, the protecting group can be easily removed by hydrolysis in aqueous acid, regenerating the ketone to yield the final keto-amine product. This multi-step workflow provides excellent control and leads to high purity of the desired product.

Figure 3: Experimental workflow for the selective reduction of the nitrile via a protection-deprotection strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ is a water-reactive and pyrophoric solid; it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Exhaustive Reduction to 1-(2-(aminomethyl)phenyl)-2,2-dimethylpropan-1-ol

-

Materials: 2'-Cyano-2,2-dimethylbutyrophenone, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or THF, Distilled Water, 15% NaOH solution, Anhydrous Sodium Sulfate, Rotary Evaporator.

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, carefully add LiAlH₄ (2.5 equivalents) to anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2'-Cyano-2,2-dimethylbutyrophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 4 hours.

-

Cool the reaction back down to 0 °C.

-

Perform a Fieser workup: Cautiously and slowly add distilled water (X mL, where X is the mass of LiAlH₄ in g), followed by 15% NaOH solution (X mL), and finally distilled water again (3X mL).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid with additional diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

-

Purify via column chromatography or recrystallization as needed.

-

Protocol 2: Selective Ketone Reduction to 2-(1-hydroxy-2,2-dimethylpropyl)benzonitrile

-

Materials: 2'-Cyano-2,2-dimethylbutyrophenone, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated Ammonium Chloride (NH₄Cl) solution, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve 2'-Cyano-2,2-dimethylbutyrophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude hydroxy-nitrile.

-

Purify via column chromatography.

-

Protocol 3: Selective Nitrile Reduction to 2'-(aminomethyl)-2,2-dimethylbutyrophenone

-

Step A: Protection of the Ketone

-

In a flask equipped with a Dean-Stark apparatus, dissolve 2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected keto-nitrile, which can often be used in the next step without further purification.

-

-

Step B: Reduction of the Nitrile

-

Using the product from Step A, follow the procedure outlined in Protocol 1 (using LiAlH₄ in anhydrous ether/THF).

-

-

Step C: Deprotection of the Ketal

-

Dissolve the crude product from Step B in a mixture of acetone and 2M HCl.

-

Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting keto-amine by column chromatography.

-

Data Summary

| Strategy | Target Product | Key Reagent(s) | Selectivity | Complexity | Typical Yield Range |

| A | Amino Alcohol | LiAlH₄ or H₂/Raney Ni | Low (Exhaustive) | Low | 75-90% |

| B | Hydroxy-Nitrile | NaBH₄ | High (Ketone-selective) | Low | 85-95% |

| C | Keto-Amine | Protection → LiAlH₄ → Deprotection | High (Nitrile-selective) | High (3 steps) | 60-75% (overall) |

Yields are illustrative and depend on substrate purity and reaction scale.

Conclusion

The reduction of 2'-Cyano-2,2-dimethylbutyrophenone is a versatile process that can be precisely controlled to yield three distinct and valuable chemical entities. By understanding the inherent reactivity of the functional groups and applying the correct synthetic strategy—be it powerful exhaustive reduction, chemoselective reduction with a mild agent, or a robust protection-deprotection sequence—researchers can confidently access the desired amino derivatives. The protocols and mechanistic insights provided herein serve as a reliable guide for scientists in drug development and organic synthesis to navigate the challenges of multifunctional molecule reduction.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps. Available at: [Link]

-

Reduction of nitriles. (n.d.). Chemguide. Available at: [Link]

-

Nitrile reduction. (n.d.). Wikipedia. Available at: [Link]

-

20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Available at: [Link]

-

Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Available at: [Link]

-

Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. (n.d.). Semantic Scholar. Available at: [Link]

-

Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (n.d.). Scite.ai. Available at: [Link]

-

Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate. Available at: [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Raney nickel. (n.d.). Wikipedia. Available at: [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Available at: [Link]

-

Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Catalytic Hydrogenation. (2024). ChemTalk. Available at: [Link]

-

Chemoselective Reduction. (2021). YouTube. Available at: [Link]

- Process for the reduction of cyano-substituted sulfones to aminoalkylene... (n.d.). Google Patents.

-

Chemoselective reductions of the keto and thioester groups of α‐ketothioester. (n.d.). ResearchGate. Available at: [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]

-

Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: Controlled Cyclization of o-Cyano Butyrophenones

Divergent Synthesis of Indenone and Phthalazine Scaffolds

Executive Summary

Ortho-cyano butyrophenones represent a privileged class of bifunctional synthons in heterocyclic chemistry. Their structural uniqueness lies in the proximity of two electrophilic centers (the ketone carbonyl and the nitrile) and a nucleophilic center (the

These protocols are designed for high reproducibility and scalability, addressing common pitfalls such as hydrolysis competition and regioselectivity issues.

Mechanistic Pathways & Divergence

The reactivity of o-cyano butyrophenone is dictated by the choice of reagent, which determines the initial nucleophilic attack.

-

Pathway A (Base-Mediated): Generation of an enolate at the

-methylene position triggers an intramolecular nucleophilic attack on the nitrile carbon. This is a variation of the Thorpe-Ziegler reaction, yielding the 5-membered indenone ring. -

Pathway B (Hydrazine-Mediated): Hydrazine acts as a bis-nucleophile. It first condenses with the ketone to form a hydrazone, which then intramolecularly attacks the nitrile to form a 6-membered phthalazine ring (often preferred thermodynamically over the 3-aminoindazole isomer under reflux conditions).

Pathway Visualization

Figure 1: Divergent cyclization pathways controlled by reagent selection. Blue arrows indicate initial activation; Green/Red arrows indicate product formation.

Protocol A: Base-Mediated Synthesis of 3-Amino-2-ethylinden-1-one

This protocol utilizes sodium ethoxide to generate the thermodynamic enolate, facilitating the closure of the 5-membered ring.

Materials

-

Precursor: 2-Cyanobutyrophenone (1.0 equiv)

-

Base: Sodium Ethoxide (NaOEt), 21 wt% solution in ethanol (1.2 equiv)

-

Solvent: Absolute Ethanol (anhydrous)

-

Quench: Glacial Acetic Acid or Dilute HCl

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with 2-cyanobutyrophenone (10 mmol) and absolute ethanol (20 mL). Stir under nitrogen at room temperature (RT) until fully dissolved.

-

Base Addition: Add NaOEt solution (12 mmol) dropwise via syringe over 5 minutes. The solution typically darkens (yellow/orange) indicating enolate formation.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (

) should disappear, and a lower

-

-

Quench & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add glacial acetic acid (approx. 1.5 mL) to neutralize the base (pH ~7).

-

Isolation: Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Critical Parameters

| Parameter | Specification | Rationale |

| Moisture Control | Strictly Anhydrous | Water causes hydrolysis of the nitrile to an amide, killing the cyclization. |

| Base Stoichiometry | 1.1 – 1.2 equiv | Excess base ensures complete enolization; insufficient base leads to stalled conversion. |

| Temperature | Reflux (78 °C) | Required to overcome the activation energy for the nitrile attack. |

Protocol B: Hydrazine-Mediated Synthesis of 4-Ethylphthalazin-1-amine

Reaction with hydrazine hydrate typically yields the thermodynamically stable 6-membered phthalazine ring over the 5-membered aminoindazole, particularly under reflux conditions.

Materials

-

Precursor: 2-Cyanobutyrophenone (1.0 equiv)

-

Reagent: Hydrazine Hydrate (64-80% solution) (2.0 - 3.0 equiv)

-

Solvent: Ethanol (95% or absolute)

-

Catalyst: Acetic Acid (cat. 5 mol%)[3]

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a reflux condenser and stir bar.

-

Mixing: Dissolve 2-cyanobutyrophenone (10 mmol) in Ethanol (15 mL).

-

Reagent Addition: Add Hydrazine Hydrate (30 mmol) in one portion, followed by catalytic Acetic Acid (2-3 drops).

-

Cyclization: Reflux the mixture for 4–6 hours.

-